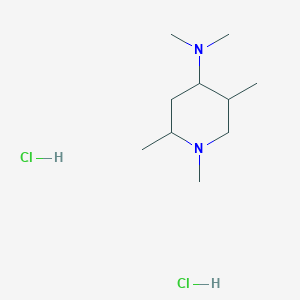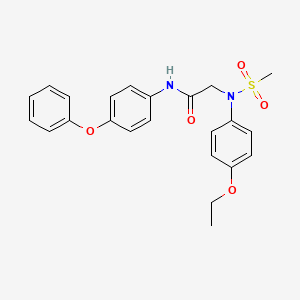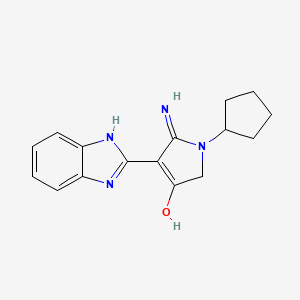![molecular formula C21H22N4O3S B6069692 4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)
4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves the inhibition of several enzymes, including protein tyrosine phosphatases. This compound binds to the active site of these enzymes and prevents them from carrying out their normal function. By inhibiting these enzymes, 4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide can disrupt cellular signaling pathways and alter various biochemical and physiological processes.
Biochemical and Physiological Effects
4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is its potent inhibitory effects on enzymes. This compound can be used to study cellular signaling pathways and the effects of enzyme inhibition on various biochemical and physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.
Synthesemethoden
4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 4-nitrobenzoyl chloride with 2-aminopyrimidine to form 4-(2-pyrimidinylamino)benzoic acid. This compound is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein tyrosine phosphatases, and has been found to have a wide range of biochemical and physiological effects. Some of the potential applications of this compound in scientific research include the study of cellular signaling pathways, the development of new drugs, and the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-21(2,3)16-7-5-15(6-8-16)19(26)24-17-9-11-18(12-10-17)29(27,28)25-20-22-13-4-14-23-20/h4-14H,1-3H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDSFMKLXZHBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6069619.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6069626.png)
![5-methyl-N-({1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6069632.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-phenylethanamine](/img/structure/B6069639.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B6069655.png)

![2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-ylacetonitrile hydrochloride](/img/structure/B6069689.png)

![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)